molecular formula C19H19N3O3 B1681217 Talampanel CAS No. 161832-65-1

Talampanel

Cat. No. B1681217
M. Wt: 337.4 g/mol
InChI Key: JACAAXNEHGBPOQ-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of Talampanel involves several key steps, including L-proline-catalyzed asymmetric α-aminooxylation of aldehydes and regioselective tosylation of diols followed by reduction . A formal total synthesis of Talampanel has also been described, which was undertaken to utilize greener reaction conditions .


Molecular Structure Analysis

Talampanel has a molecular formula of C19H19N3O3 . Its structure includes a benzodiazepine ring, which is a common feature in many psychoactive drugs .

Scientific Research Applications

1. Antiepileptic Drug

Talampanel (LY300164) is explored as a potential new antiepileptic drug (AED). It is a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA)-receptor antagonist. Studies have focused on its pharmacokinetics, safety, and tolerability in patients with intractable epilepsy, demonstrating its effectiveness in reducing seizure frequency (Langan et al., 2003); (Howes & Bell, 2020).

2. Glioblastoma Treatment

Talampanel has been investigated in patients with newly diagnosed glioblastoma, particularly in combination with standard radiation and temozolomide therapy. The drug’s potential in blocking AMPA receptors, which are implicated in glioblastoma proliferation and migration, suggests it may be beneficial in treating this disease. Studies have shown encouraging results in overall survival and tolerability (Grossman et al., 2009).

3. Neuroprotection in Traumatic Brain Injury

Talampanel has shown neuroprotective properties in a rat model of traumatic brain injury (TBI). It significantly reduced histological damage when administered shortly after trauma, suggesting its potential as a therapeutic agent in TBI management (Belayev et al., 2001).

4. Stroke Treatment

Research indicates talampanel’s efficacy in improving functional deficits and providing neuroprotection after stroke. Its modulation of AMPA receptors has been considered a promising approach in stroke treatment, with studies highlighting improved motor coordination and reduced stroke-induced symptoms in animal models (Erdő et al., 2006).

5. Treatment for Other CNS Disorders

Talampanel has been explored for its potential in treating various central nervous system (CNS) disorders. Preliminary clinical trials suggest its usefulness in epilepsy and possibly in alleviating dyskinesia in Parkinson's disease patients. It also shows promise for treating ischaemic stroke, multiple sclerosis, and suppressing CNS tumor growth (Szénási & Hársing, 2004).

6. Neonatal Seizure Model

In a rodent neonatal seizure model, talampanel demonstrated efficacy in suppressing the acute and chronic effects of seizures. It specifically targeted AMPA receptors, which play a crucial role in neonatal seizures, indicating its potential as an anticonvulsant in this context (Aujla et al., 2009).

7. Amyotrophic Lateral Sclerosis (ALS)

Studies have explored the use of talampanel in ALS treatment, focusing on its efficacy in reducing motor neuronal calcium levels and slowing disease progression. While its effectiveness seems to decline with disease progression, early treatment initiation may offer more benefits (Paizs et al., 2011).

Safety And Hazards

Talampanel is toxic if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to seek immediate medical attention if swallowed .

properties

IUPAC Name

1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACAAXNEHGBPOQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167259
Record name Talampanel
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity.
Record name Talampanel
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Product Name

Talampanel

CAS RN

161832-65-1
Record name (-)-Talampanel
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Record name Talampanel [INN]
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Record name Talampanel
Source DrugBank
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Record name 161832-65-1
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Record name TALAMPANEL
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Synthesis routes and methods I

Procedure details

To a solution of 3.58 g (12.1 mmol) of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in 100 ml of chloroform first 1.68 ml (12.1 mmol) of triethylamine, then under constant ice-cooling and stirring 1.15 ml (12.1 mmol) of acetic anhydride were added. Stirring was continued for additional 2 hours, then the solution was extracted with 3×100 ml of water, the organic layer was dried and evaporated under reduced pressure. The crystalline residue was recrystallized from 40 ml of isopropanol to obtain 3.50 g (85.7%) of the aimed product, m.p. 220°-222° C. After repeated recrystallization the m.p. increased to 223°-225° C.
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100 mL
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1.15 mL
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Yield
85.7%

Synthesis routes and methods II

Procedure details

The title compound was prepared from the compound of Example 126 using the process described in Example 128. Melting point 169°-172° C. [α]D =-321.34° (c=1, MeOH) Enantiomeric purity: >99%
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Synthesis routes and methods III

Procedure details

To a suspension of 1.91 g (5.37 mmol) of 1-(4-nitrophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine (product of Example 27) in 40 ml of methanol about 0.2 g of Raney nickel catalyst and 1.4 ml (28 mmol) of 100% hydrazine hydrate were added, then the reaction mixture was stirred at 20°-25° C. for one hour. The starting nitro derivative was dissolved within 10-20 minutes. After filtering the filtrate was evaporated under reduced pressure, the white crystalline residue was washed with 30 ml of distilled water onto a filter, it was washed with 3×10 ml of distilled water and dried at 100 ° C. to give 1.50 g of a raw product, m.p. 218°-220° C. This raw product was purified by treating with 12 ml of hot isopropanol. After cooling it was filtered at 5° C., washed with 3×1 ml of isopropanol and dried at 100° C. to yield 1.40 g (77.35%) of a white crystalline powder, m.p. 221°-223° C. On the basis of analyses and spectra it was identical to the product of Example 15 obtained by a different process.
Name
1-(4-nitrophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
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1.91 g
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1.4 mL
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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